Cas no 83984-74-1 (Benzenemethanol, α-3-buten-1-yl-2-methyl-)
Benzenemethanol, α-3-buten-1-yl-2-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanol, α-3-buten-1-yl-2-methyl-
- 1-(O-tolyl)pent-4-en-1-ol
- A-3-buten-1-yl-2-methyl-
- 1-(2-methylphenyl)pent-4-en-1-ol
- CS-0267284
- F83406
- 83984-74-1
- EN300-375879
- Benzenemethanol,
- AKOS013636695
-
- MDL: MFCD20290930
- Inchi: 1S/C12H16O/c1-3-4-9-12(13)11-8-6-5-7-10(11)2/h3,5-8,12-13H,1,4,9H2,2H3
- InChI Key: JKHFGPIIELVJAH-UHFFFAOYSA-N
- SMILES: C(C1C=CC=CC=1C)(O)CCC=C
Computed Properties
- Exact Mass: 176.120115130g/mol
- Monoisotopic Mass: 176.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 20.2Ų
Benzenemethanol, α-3-buten-1-yl-2-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337954-5g |
1-(O-tolyl)pent-4-en-1-ol |
83984-74-1 | 95% | 5g |
¥2319.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337954-10g |
1-(O-tolyl)pent-4-en-1-ol |
83984-74-1 | 95% | 10g |
¥3613.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337954-25g |
1-(O-tolyl)pent-4-en-1-ol |
83984-74-1 | 95% | 25g |
¥7743.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337954-100g |
1-(O-tolyl)pent-4-en-1-ol |
83984-74-1 | 95% | 100g |
¥17852.00 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRA972-100mg |
1-(2-methylphenyl)pent-4-en-1-ol |
83984-74-1 | 95% | 100mg |
¥158.0 | 2024-04-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRA972-250mg |
1-(2-methylphenyl)pent-4-en-1-ol |
83984-74-1 | 95% | 250mg |
¥266.0 | 2024-04-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRA972-1g |
1-(2-methylphenyl)pent-4-en-1-ol |
83984-74-1 | 95% | 1g |
¥540.0 | 2024-04-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRA972-5g |
1-(2-methylphenyl)pent-4-en-1-ol |
83984-74-1 | 95% | 5g |
¥1634.0 | 2024-04-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRA972-10g |
1-(2-methylphenyl)pent-4-en-1-ol |
83984-74-1 | 95% | 10g |
¥2729.0 | 2024-04-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRA972-25g |
1-(2-methylphenyl)pent-4-en-1-ol |
83984-74-1 | 95% | 25g |
¥5465.0 | 2024-04-17 |
Benzenemethanol, α-3-buten-1-yl-2-methyl- Suppliers
Benzenemethanol, α-3-buten-1-yl-2-methyl- Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on Benzenemethanol, α-3-buten-1-yl-2-methyl-
Benzenemethanol, α-3-buten-1-yl-2-methyl- (CAS No. 83984-74-1): A Comprehensive Overview
Benzenemethanol, α-3-buten-1-yl-2-methyl-, identified by its Chemical Abstracts Service (CAS) number 83984-74-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, with its unique structural and functional attributes, presents a fascinating subject for exploration, particularly in the context of its potential applications and the latest advancements in synthetic chemistry.
The molecular structure of Benzenemethanol, α-3-buten-1-yl-2-methyl- encompasses a benzene ring substituted with a hydroxymethyl group and an α,β-unsaturated alkyl side chain. This configuration imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of both hydroxyl and double bond functionalities allows for diverse chemical transformations, which are pivotal in drug discovery and development.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds that incorporate both aromatic and alkenic moieties. The structural features of Benzenemethanol, α-3-buten-1-yl-2-methyl- make it an attractive candidate for further investigation, particularly in the context of developing novel therapeutic agents. For instance, its ability to undergo selective oxidation or reduction reactions could lead to the synthesis of derivatives with enhanced biological activity.
One of the most compelling aspects of Benzenemethanol, α-3-buten-1-yl-2-methyl- is its versatility as a synthetic intermediate. Researchers have leveraged its unique reactivity to develop new methodologies for constructing complex molecular architectures. These methodologies are not only valuable for academic research but also hold promise for industrial applications, particularly in the pharmaceutical sector where efficient synthetic routes are crucial for cost-effective drug production.
The compound's potential applications extend beyond traditional pharmaceuticals. Its structural motifs are also relevant in materials science, where functionalized aromatic compounds are increasingly being explored for their role in polymer chemistry and nanotechnology. The ability to incorporate Benzenemethanol, α-3-buten-1-yl-2-methyl- into polymers or other materials could lead to novel materials with enhanced properties such as improved mechanical strength or thermal stability.
In terms of synthetic chemistry, recent advancements have focused on optimizing the preparation of Benzenemethanol, α-3-buten-1-yl-2-methyl-. One notable development is the use of catalytic methods that enhance yield and selectivity while minimizing byproduct formation. These improvements are critical for ensuring that large-scale production remains economically viable and environmentally sustainable. Additionally, green chemistry principles have been applied to develop more eco-friendly synthetic routes, aligning with global efforts to reduce the environmental impact of chemical manufacturing.
The pharmacological evaluation of Benzenemethanol, α-3-buten-1-yl-2-methyl- has also seen significant progress. Preclinical studies have demonstrated its potential as a precursor for bioactive molecules targeting various disease pathways. For example, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory responses or metabolic disorders. These findings underscore the importance of exploring structurally diverse compounds like Benzenemethanol, α-3-buten-1-yl-2-methyl- as they may provide new leads for drug development.
The role of computational chemistry in studying Benzenemethanol, α-3-buten-1-yl-2-methyl- cannot be overstated. Advanced computational methods allow researchers to predict the behavior of this compound under various conditions with high accuracy. This predictive capability is invaluable for designing experiments and optimizing synthetic routes before conducting expensive laboratory work. Furthermore, computational studies can provide insights into the mechanistic aspects of reactions involving Benzenemethanol, α-3-buten-1-y
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